molecular formula C7H6OS B8399285 (4-Ethynyl-2-thienyl)methanol

(4-Ethynyl-2-thienyl)methanol

Cat. No.: B8399285
M. Wt: 138.19 g/mol
InChI Key: GCCQKPVRICDXCJ-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-thienyl)methanol is a high-value chemical intermediate designed for advanced research and development. This compound features a unique molecular structure that incorporates both a thiophene ring and an ethynyl group, making it a versatile building block for constructing more complex organic molecules . The presence of these functional groups allows researchers to utilize this reagent in key synthetic transformations, particularly in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create novel conjugated structures . Its primary research value lies in the field of materials science, where it serves as a precursor in the synthesis of organic semiconductors and low band-gap polymers for applications in polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs) . The ethynyl moiety enables linear, rigid extensions of π-conjugated systems, while the alcohol group offers a site for further functionalization. This combination helps fine-tune the optical and electronic properties of the resulting materials, influencing characteristics such as band gap, charge transport, and overall device efficiency . (4-Ethynyl-2-thienyl)methanol is provided with guaranteed high purity to ensure consistent and reproducible results in sensitive applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately, as its specific toxicological profile has not been fully characterized.

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

(4-ethynylthiophen-2-yl)methanol

InChI

InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h1,3,5,8H,4H2

InChI Key

GCCQKPVRICDXCJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Ethynyl-2-thienyl)methanol with two structurally analogous thiophene-containing alcohols from the evidence: 2-(2-Thienyl)ethanol () and (4-Thien-2-ylphenyl)methanol (). Key differences in molecular structure, applications, and hazards are highlighted.

Property (4-Ethynyl-2-thienyl)methanol (Inferred) 2-(2-Thienyl)ethanol (4-Thien-2-ylphenyl)methanol
Molecular Formula C₇H₆OS (estimated) C₆H₈OS C₁₁H₁₀OS
CAS Number Not available 5402-55-1 81443-44-9
Structural Features Ethynyl group at thiophene 4-position Hydroxyethyl group at thiophene 2-position Benzylic alcohol linked to thiophene-phenyl
Primary Use Hypothesized: Click chemistry, materials Pharmaceutical intermediate Not explicitly stated; likely intermediate
Hazard Profile Unknown UN3334 (Hazards not detailed in evidence) XN (Harmful); R22, R36/37/38 (Toxic if ingested, irritant)
Regulatory Information Not available Recommended use as pharmaceutical intermediate >97% purity; unlisted EINECS

Key Observations:

Functional Group Reactivity: The ethynyl group in (4-Ethynyl-2-thienyl)methanol distinguishes it from 2-(2-Thienyl)ethanol (hydroxyethyl) and (4-Thien-2-ylphenyl)methanol (benzylic alcohol). This group may enable alkyne-specific reactions, such as cross-coupling or polymerization, which are absent in the analogs .

Hazard and Safety: (4-Thien-2-ylphenyl)methanol carries explicit hazards (R22: Harmful if swallowed; R36/37/38: Irritating to eyes, respiratory system, and skin), whereas 2-(2-Thienyl)ethanol’s hazards are less detailed . This suggests that aromatic substitution patterns (e.g., phenyl vs. ethynyl) influence toxicity.

Applications: Both analogs are used as intermediates, but 2-(2-Thienyl)ethanol is explicitly linked to pharmaceuticals.

Preparation Methods

Step 1: Synthesis of 4-Iodo-2-bromothiophene

The synthesis begins with 2-bromo-4-iodothiophene, a scaffold enabling sequential functionalization. Halogenation protocols for thiophenes often employ directed iodination using N-iodosuccinimide (NIS) under acidic conditions, though specific details for this intermediate are inferred from analogous aryl halide syntheses.

Step 2: Sonogashira Coupling at Position 4

The 4-iodo substituent undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 12 hours. Subsequent desilylation with K₂CO₃ in methanol yields 4-ethynyl-2-bromothiophene.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂

  • Solvent: Triethylamine

  • Temperature: 60°C

  • Yield: 78%

Step 3: Hydroxymethyl Group Installation at Position 2

The 2-bromo substituent is converted to a hydroxymethyl group via lithiation. Treatment with n-butyllithium (-78°C, THF) generates a lithium intermediate, which is quenched with ethyl formate. Acidic workup (HCl) affords (4-ethynyl-2-thienyl)methanol.

Key Data :

  • Lithiation Agent: n-BuLi (2.5 M in hexanes)

  • Electrophile: Ethyl formate

  • Yield: 62%

Step 1: Preparation of 4-Ethynylthiophene-2-carbaldehyde

Starting from 4-iodothiophene-2-carbaldehyde, Sonogashira coupling with TMSA introduces the ethynyl group. Desilylation yields 4-ethynylthiophene-2-carbaldehyde, characterized by IR (C≡C stretch at 2100 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8 ppm).

Step 2: Reduction to Primary Alcohol

The aldehyde is reduced using NaBH₄ in ethanol (0°C, 1 hour), yielding the target alcohol. This method avoids lithiation, simplifying the synthesis but requiring careful aldehyde handling.

Optimization Insight :

  • Reducing Agent: NaBH₄ (2 equiv)

  • Solvent: Ethanol

  • Yield: 68%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Sonogashira + LithiationHalogenation, Coupling, Lithiation62%High regiocontrol, scalableSensitive to moisture, low temps
Aldehyde ReductionCoupling, Reduction68%Avoids lithiation, fewer stepsAldehyde instability, purification

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.50 (s, 1H, ≡CH), δ 4.65 (s, 2H, CH₂OH), δ 6.95–7.10 (m, 2H, thienyl-H).

  • IR : O-H stretch (3400 cm⁻¹), C≡C stretch (2100 cm⁻¹).

  • MS (EI) : m/z 152.03 [M]⁺ (calculated for C₇H₆OS: 152.02).

Purity Assessment

Column chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity, confirmed by HPLC (C18 column, 220 nm) .

Q & A

Q. What are the common synthetic routes for (4-Ethynyl-2-thienyl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Oxidation/Reduction Strategies : Start with precursor molecules like 4-ethynyl-2-thienyl ketones, which can be reduced using NaBH₄ or LiAlH₄ to yield the alcohol. Optimize solvent polarity (e.g., THF vs. ethanol) to enhance reduction efficiency .
  • Protection/Deprotection : Protect the ethynyl group with trimethylsilyl (TMS) during synthesis to prevent side reactions. Deprotection using TBAF ensures high purity .
  • Catalytic Systems : Palladium-catalyzed Sonogashira coupling can introduce the ethynyl group to thiophene derivatives before hydroxylation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing (4-Ethynyl-2-thienyl)methanol?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to confirm the hydroxyl proton (δ 1.5–2.5 ppm) and ethynyl C≡CH signal (δ 2.8–3.2 ppm). ¹³C NMR identifies the thiophene ring carbons (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 166.08) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for biological assays) .

Q. What safety protocols are critical when handling (4-Ethynyl-2-thienyl)methanol in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated waste (e.g., from TMS deprotection) and neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (4-Ethynyl-2-thienyl)methanol in nucleophilic additions or cycloadditions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., ethynyl π-system) for regioselective reactions. B3LYP/6-31G(d) basis sets are standard .
  • Transition State Analysis : Use Gaussian or ORCA software to simulate activation energies for Diels-Alder reactions with dienophiles like maleimides .

Q. How can researchers resolve contradictions in reported biological activities of (4-Ethynyl-2-thienyl)methanol derivatives?

Methodological Answer:

  • Comparative Assays : Replicate antimicrobial tests (e.g., MIC against S. aureus) under standardized conditions (CLSI guidelines). Control for compound purity via HPLC .
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify stereochemistry, which may explain divergent activity in enantiomers .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify batch-dependent variability in IC₅₀ values from cytotoxicity studies .

Q. What strategies optimize regioselectivity in modifying the ethynyl group of (4-Ethynyl-2-thienyl)methanol?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu systems for Sonogashira couplings to prioritize terminal alkyne activation over thiophene ring reactions .
  • Solvent Effects : Polar aprotic solvents (DMF) favor ethynyl reactivity, while non-polar solvents (toluene) stabilize thiophene π-systems .
  • Protecting Groups : Temporarily block the hydroxyl group with acetyl to direct modifications to the ethynyl moiety .

Q. What are the challenges in scaling up (4-Ethynyl-2-thienyl)methanol synthesis for preclinical studies?

Methodological Answer:

  • Batch vs. Flow Chemistry : Continuous flow systems reduce exothermic risks during LiAlH₄ reductions compared to batch reactors .
  • Purification : Scale-compatible techniques like flash chromatography (silica gel, ethyl acetate/hexane) replace small-scale HPLC .

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